5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro substituent at the 5-position of the indole ring and a phenylprop-2-en-1-yl group attached to the nitrogen atom. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of isatin derivatives with appropriate reagents. For example, a Mannich reaction of isatin with monosubstituted piperazines in the presence of aqueous formaldehyde can be used to synthesize new derivatives . The reaction typically requires an equimolar ratio of reagents in ethanol, with a reaction time ranging from 15 minutes to 2 hours, depending on the solubility of the starting compounds in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives are known for their biological activities, and this compound may be studied for its potential effects on biological systems.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isatin Derivatives: Compounds such as 5-methoxyisatin and 1-acetylisatin share structural similarities with 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione.
Indole Derivatives: Other indole derivatives with various substituents on the indole ring can be compared in terms of their biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. The presence of the chloro substituent and the phenylprop-2-en-1-yl group can influence the compound’s interactions with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-chloro-1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-13-8-9-15-14(11-13)16(20)17(21)19(15)10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZWMZBZSMQNT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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